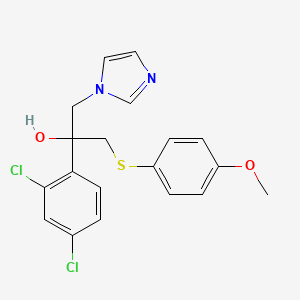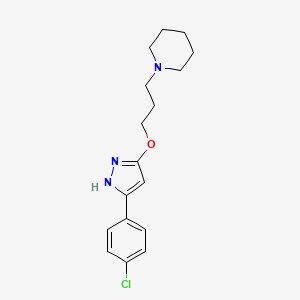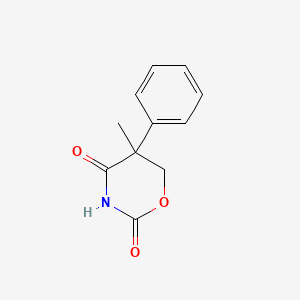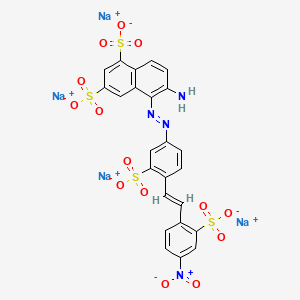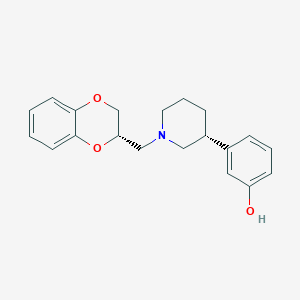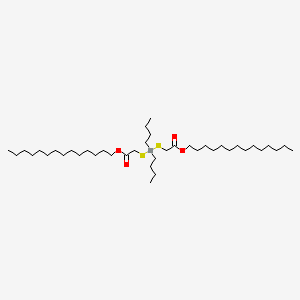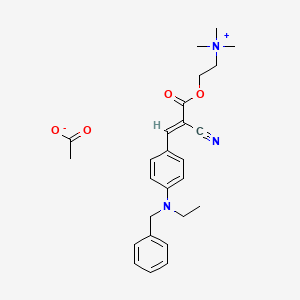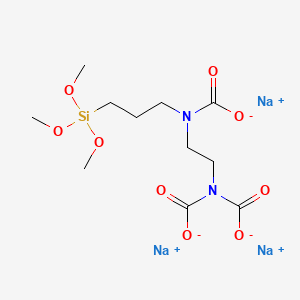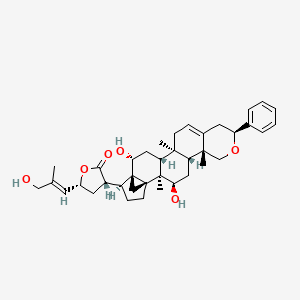![molecular formula C11H16BrN2O4PS B15192403 [5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide CAS No. 261365-09-7](/img/structure/B15192403.png)
[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide is a complex organic compound that features a thiazole ring, a furan ring, and a phosphonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring through a cyclization reaction involving a suitable precursor. The furan ring can be introduced through a subsequent reaction, followed by the addition of the phosphonic acid group. The final step involves the formation of the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or furan rings.
Reduction: Reduction reactions could target the amino group or other functional groups within the molecule.
Substitution: Substitution reactions may occur at various positions on the thiazole or furan rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, this compound could be studied for its potential interactions with biological molecules such as proteins or nucleic acids. It may serve as a probe or inhibitor in biochemical assays.
Medicine
In medicine, the compound might be investigated for its potential therapeutic properties. For example, it could be evaluated for its ability to inhibit specific enzymes or receptors involved in disease processes.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of [5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide would depend on its specific interactions with molecular targets. For example, it might bind to an enzyme’s active site, inhibiting its activity. The phosphonic acid group could play a key role in these interactions by mimicking the natural substrate of the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]phosphonic acid: Lacks the 2-methylpropyl group.
[5-(2-amino-5-methyl-1,3-thiazol-4-yl)furan-2-yl]phosphonic acid: Contains a methyl group instead of a 2-methylpropyl group.
Uniqueness
The presence of the 2-methylpropyl group in [5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide may confer unique properties such as increased lipophilicity or altered binding affinity to molecular targets. This could make it more effective in certain applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
261365-09-7 |
|---|---|
Molekularformel |
C11H16BrN2O4PS |
Molekulargewicht |
383.20 g/mol |
IUPAC-Name |
[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide |
InChI |
InChI=1S/C11H15N2O4PS.BrH/c1-6(2)5-8-10(13-11(12)19-8)7-3-4-9(17-7)18(14,15)16;/h3-4,6H,5H2,1-2H3,(H2,12,13)(H2,14,15,16);1H |
InChI-Schlüssel |
MKDPXWINJXJYOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(N=C(S1)N)C2=CC=C(O2)P(=O)(O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


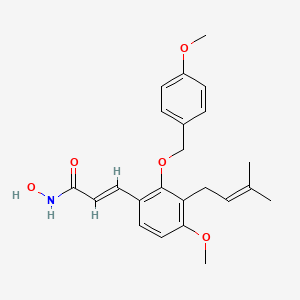
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
